3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide

描述

Overview of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide

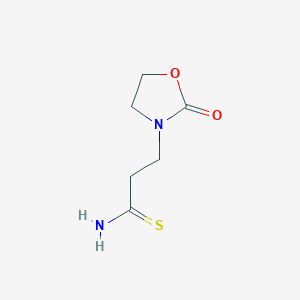

This compound (CAS No. 127914-07-2) is a heterocyclic organic compound characterized by the fusion of an oxazolidinone ring and a thioamide functional group. Its molecular formula is $$ \text{C}6\text{H}{10}\text{N}2\text{O}2\text{S} $$, with a molecular weight of 174.22 g/mol. The structural features include:

- A five-membered oxazolidinone ring (1,3-oxazolidin-2-one) at position 3.

- A propanethioamide side chain ($$ \text{-CH}2\text{CH}2\text{C(S)NH}_2 $$) attached to the nitrogen atom of the oxazolidinone moiety.

The compound’s SMILES notation ($$ \text{S=C(N)CCN1C(OCC1)=O} $$) highlights the spatial arrangement of its functional groups, which are critical for its biochemical interactions.

Historical Context and Discovery of Oxazolidinone-Thioamide Compounds

The development of oxazolidinone-thioamide hybrids emerged from efforts to enhance the antibacterial efficacy of early oxazolidinones. Linezolid , the first clinically approved oxazolidinone antibiotic (2000), demonstrated the therapeutic potential of this scaffold but faced limitations due to bacterial resistance and mitochondrial toxicity. Subsequent research focused on structural modifications, including thioamide incorporation, to improve target binding and pharmacokinetics.

In 2004, Jang et al. synthesized thiocarbonyl-containing oxazolidinones, such as thioamide 6 , which exhibited superior in vivo activity against Staphylococcus aureus compared to linezolid. Patent EP1263742A1 (2001) further expanded this class by introducing piperazine-linked thioamide derivatives, underscoring the role of sulfur in enhancing antibacterial potency. These advancements laid the groundwork for compounds like this compound, which combines oxazolidinone’s ribosomal targeting with thioamide’s metabolic stability.

Significance of Oxazolidinone and Thioamide Functionalities in Modern Chemical Research

The oxazolidinone scaffold is prized for its:

- Ribosomal binding : Inhibition of bacterial protein synthesis via 50S subunit interaction.

- Structural versatility : Facile modification at positions 3 (N-substituent) and 5 (side chain).

Thioamides ($$ \text{R-C(S)-NH}_2 $$) contribute:

- Enhanced lipophilicity : Improved membrane permeability compared to amides.

- Metal coordination : Sulfur’s ability to form chalcogen bonds and chelate transition metals.

- Proteolytic stability : Resistance to enzymatic degradation in biological systems.

The synergy between these groups enables dual mechanisms of action, such as simultaneous ribosomal inhibition and metalloenzyme disruption, making this compound a candidate for multidrug-resistant pathogen targeting.

Scope and Objectives of the Present Academic Review

This review systematically evaluates:

- Synthetic pathways for this compound and analogs.

- Physicochemical properties and spectral characterization.

- Biological applications , including antibacterial, anticancer, and enzyme inhibitory activities.

- Future directions in structure-activity relationship (SAR) optimization and therapeutic development.

By integrating data from patents, peer-reviewed studies, and chemical databases, this work aims to elucidate the compound’s role in advancing oxazolidinone-thioamide pharmacology.

属性

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-5(11)1-2-8-3-4-10-6(8)9/h1-4H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULKXIVKCYZPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127914-07-2 | |

| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves several steps. One common synthetic route includes the reaction of oxazolidinone derivatives with thiourea under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure the purity of the final product .

化学反应分析

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles such as amines or alcohols.

科学研究应用

Structural Characteristics

The molecular formula of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide is . Its structure includes an oxazolidinone ring, which is known for its role in antibiotic activity, particularly against Gram-positive bacteria. The compound can be represented by the following structural formula:

- SMILES: C1COC(=O)N1CCC(=S)N

- InChI: InChI=1S/C6H10N2O2S/c7-5(11)1-2-8-3-4-10-6(8)9/h1-4H2,(H2,7,11)

Antimicrobial Properties

The primary application of this compound lies in its antimicrobial properties . Research indicates that compounds with oxazolidinone structures exhibit potent activity against a variety of pathogens, including:

- Gram-positive bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria: Emerging studies suggest that modifications to the oxazolidinone structure may enhance activity against certain Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis .

Antibacterial Efficacy

A study highlighted the antibacterial efficacy of oxazolidinone derivatives, including those related to this compound. The minimum inhibitory concentration (MIC) values were determined using standard testing methods, demonstrating significant antibacterial activity against resistant strains of bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 0.25 |

| Haemophilus influenzae | 1.0 |

Pharmaceutical Formulations

Research has also focused on the formulation of this compound into pharmaceutical compositions for effective delivery. The recommended dosage for therapeutic use varies but generally falls within the range of to of body weight per day . This flexibility allows for tailored treatments depending on the severity of infections.

作用机制

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction is facilitated by the presence of the oxazolidinone and thioamide groups, which provide reactive sites for chemical reactions .

相似化合物的比较

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide can be compared to other similar compounds, such as:

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: This compound has a similar oxazolidinone structure but includes a phenyl group, which can affect its reactivity and applications.

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: This compound has an acetic acid group instead of a thioamide group, leading to different chemical properties and uses.

生物活性

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H12N2O4S

- IUPAC Name : this compound

- SMILES Notation : C1COC(=O)N1CCCS(=O)(=O)N

- InChI Key : GOJCSFPDEAZQGF-UHFFFAOYSA-N

The compound features an oxazolidinone ring, which is significant for its biological activity, particularly in antibiotic development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent activities against both gram-positive and gram-negative bacteria. This is primarily due to their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism shared with established antibiotics like linezolid .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| Linezolid | Strong | Gram-positive |

| This compound | Moderate | Gram-positive and Gram-negative |

| Oxazolidinone derivatives | Variable | Various strains |

Anticancer Properties

Studies have suggested that the thioamide group in this compound may contribute to its anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in:

- Increased caspase activity (Caspase 3 and 9)

- Upregulation of pro-apoptotic proteins (Bax)

- Downregulation of anti-apoptotic proteins (Bcl-xL)

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it interferes with bacterial ribosomal function.

- Apoptotic Pathway Activation : Induces cell death in cancer cells through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cells, leading to apoptosis.

Safety and Toxicity

While the compound shows promising biological activities, it also exhibits toxicity at certain concentrations. It is classified as harmful if swallowed and can cause skin irritation . Therefore, further studies are required to establish safe dosage levels for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling oxazolidinone derivatives with thioamide precursors. For example, ethanol and piperidine at 0–5°C for 2 hours have been used to synthesize structurally analogous compounds, achieving moderate yields . Key variables include temperature control (to minimize side reactions) and stoichiometric ratios of reactants. Characterization via NMR and IR is critical to confirm the thioamide moiety and oxazolidinone ring integrity.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify the oxazolidinone ring protons (δ 4.2–4.5 ppm) and thioamide NH (δ ~10 ppm).

- FT-IR to identify C=O (1700–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- X-ray crystallography for unambiguous confirmation, as demonstrated for related oxazolidinone derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place away from ignition sources due to potential flammability risks .

Advanced Research Questions

Q. How does the thioamide group influence the compound’s reactivity compared to its carboxamide analogs?

- Methodological Answer : The thioamide’s sulfur atom increases nucleophilicity and alters hydrogen-bonding capacity. Comparative studies using kinetic assays (e.g., hydrolysis rates under acidic/basic conditions) and computational modeling (DFT calculations for charge distribution) can elucidate these differences. For example, thioamides often exhibit slower hydrolysis but enhanced metal-chelating properties .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolidinone-thioamide hybrids?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurities. Address this by:

- Reproducing assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- HPLC-MS purity verification (>95%) to exclude confounding impurities .

- Dose-response curves to validate potency thresholds across independent studies.

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., bacterial ribosomes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to the 50S ribosomal subunit, leveraging crystal structures (PDB: 1XBP).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories with GROMACS .

- SAR analysis : Compare with known oxazolidinone antibiotics (e.g., linezolid) to identify critical pharmacophoric features .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Light sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .

- pH-dependent stability : Buffer solutions (pH 1–9) can identify optimal storage conditions.

Data Analysis and Optimization

Q. How to interpret conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?

- Methodological Answer :

- Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .

- Crystallization artifacts : Ensure crystals are grown from multiple solvents to rule out lattice-induced distortions.

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in preclinical models?

- Methodological Answer :

- Probit analysis for LD50 determination.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare organ-specific toxicity across dose groups.

- Benchmarking against positive controls (e.g., known hepatotoxins) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。